Veatchine

Description

Overview of Diterpenoid Alkaloids: Structural Diversity and Biosynthetic Origins

Diterpenoid alkaloids are a large and structurally diverse class of natural products characterized by a carbon skeleton derived from a diterpene, a 20-carbon isoprenoid. frontiersin.org These compounds are predominantly found in plants of the Ranunculaceae family, particularly in the genera Aconitum and Delphinium, as well as in the Garrya genus of the Garryaceae family. caltech.educdnsciencepub.com

The structural diversity of diterpenoid alkaloids is remarkable, with their classification primarily based on the number of carbon atoms in their core skeleton. wikipedia.org This leads to three main categories: C18, C19, and C20-diterpenoid alkaloids. frontiersin.orgwikipedia.org The C20-diterpenoid alkaloids, to which Veatchine belongs, are considered the biosynthetic precursors to the C19 and C18 types. caltech.edu These alkaloids feature complex polycyclic ring systems, often with numerous stereocenters, making them challenging targets for chemical synthesis. nih.gov

The biosynthesis of these intricate molecules is believed to originate from tetracyclic or pentacyclic diterpenes. researchgate.netacs.org The process involves the initial formation of a diterpene scaffold, such as ent-kaurene (B36324) or ent-atisane, from geranylgeranyl pyrophosphate. nih.govcalflora.org Subsequently, a nitrogen atom, often derived from an amino acid like β-aminoethanol (from serine), is incorporated into the structure, followed by a series of oxidative and rearrangement reactions to yield the final alkaloid framework. caltech.edunih.gov

Historical Context of this compound Discovery and Early Research Expeditions

The discovery of this compound is rooted in the exploration of the plant kingdom for novel chemical entities. The compound was first isolated in the mid-20th century by Oneto from the bark of Garrya veatchii Kellogg, a flowering shrub native to the chaparral hills of Southern California and Baja California. cdnsciencepub.comwikipedia.org This plant is commonly known as the canyon silktassel or Veatch's silktassel. wikipedia.org Early botanical expeditions, such as those conducted by the U.S. Department of Agriculture's Bureau of Biological Survey in the early 1900s, documented the flora of this region, including various Garrya species, laying the groundwork for later phytochemical investigations. si.edu

The initial isolation of this compound was a challenging endeavor as it co-occurred with a structurally similar alkaloid, garryine. cdnsciencepub.com Their separation was achieved through techniques like fractional precipitation and countercurrent distribution. Early structural elucidation studies on this compound relied on classical chemical methods. benchchem.com Techniques such as hydrogenation, which confirmed the presence of double bonds, and ozonolysis, which identified a terminal methylene (B1212753) group, were instrumental in piecing together its molecular architecture. cdnsciencepub.combenchchem.com These early investigations established the fundamental chemical properties and structural features of this compound, paving the way for more detailed spectroscopic analysis in the decades that followed.

Classification of this compound: A Representative C20-Diterpenoid Alkaloid of the Kaurane (B74193) Class

This compound is classified as a C20-diterpenoid alkaloid, meaning its molecular framework is built upon a 20-carbon diterpene core. caltech.eduresearchgate.net Within this broad category, it is a prominent member of the kaurane class of diterpenoid alkaloids. caltech.eduresearchgate.net The kaurane-type alkaloids are characterized by a specific hexacyclic ring system. benchchem.com

The structure of this compound is closely related to the parent diterpene ent-kaurene. caltech.edu Its pentacyclic backbone is similar to kaurane diterpenes. cdnsciencepub.com Other important kaurane-type diterpenoid alkaloids include napelline (B1196341) and anopterine, which are structurally similar to this compound but with additional carbon-carbon bonds. cdnsciencepub.comresearchgate.net The structural relationship between these compounds highlights the biosynthetic pathways that lead to the diversification of diterpenoid alkaloids from common precursors. caltech.edu

Below is a data table summarizing the key classification and properties of this compound.

| Property | Value |

| Chemical Formula | C₂₂H₃₃NO₂ |

| Molar Mass | 343.511 g/mol |

| Alkaloid Class | Diterpenoid Alkaloid |

| Carbon Skeleton | C20 |

| Sub-Class | Kaurane-type |

| Natural Source | Garrya veatchii Kellogg |

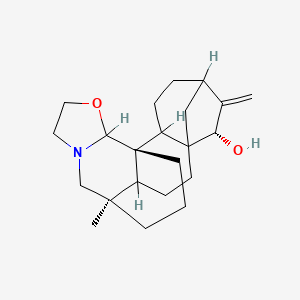

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H33NO2 |

|---|---|

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

(1S,7S,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-ol |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)19-23(13-20)10-11-25-19/h15-19,24H,1,3-13H2,2H3/t15?,16?,17?,18-,19?,20-,21?,22-/m0/s1 |

Clé InChI |

MGAZMNWJFPAAIU-FEDPRYSUSA-N |

SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6 |

SMILES isomérique |

C[C@@]12CCC[C@@]3(C1CCC45C3CCC(C4)C(=C)[C@@H]5O)C6N(C2)CCO6 |

SMILES canonique |

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)C6N(C2)CCO6 |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Veatchine

Advanced Chromatographic and Extraction Techniques for Veatchine Isolation

The isolation of this compound from complex plant matrices typically involves a combination of extraction and sophisticated chromatographic methods to achieve high purity.

Initial extraction often involves percolating ground plant material, such as bark, with alcohol, followed by evaporation to concentrate the extract cdnsciencepub.com. The residue is then dissolved in water, filtered, and made alkaline with a strong base like sodium hydroxide (B78521) before being extracted with an organic solvent, such as chloroform (B151607) cdnsciencepub.com. The organic extract is then reduced in volume, and the bases are separated by shaking with a dilute acid, like 5% sulfuric acid cdnsciencepub.com. The acidic extract is subsequently made alkaline, and the precipitated bases are re-extracted with chloroform, yielding a crude alkaloid mixture cdnsciencepub.com.

Countercurrent distribution (CCD) has been historically employed as a key technique for separating this compound from crude alkaloid mixtures cdnsciencepub.com. This method leverages the differential partitioning of compounds between two immiscible liquid phases news-medical.netmdpi.com. For this compound and garryine, a common approach involved distributing the crude bases between a phosphate-citrate buffer (e.g., pH 7) and chloroform using multiple funnels cdnsciencepub.com. CCD is a form of liquid-liquid chromatography where solutes are partitioned multiple times between two immiscible liquids, with the isolation based on the partition coefficient of each compound news-medical.net. This technique is particularly useful for sensitive compounds and allows for nearly quantitative recovery of the sample nih.gov.

Modern preparative chromatography techniques offer enhanced resolution and efficiency for isolating this compound and related alkaloids. These methods are crucial for purifying compounds from complex natural product extracts.

Vacuum-Liquid Chromatography (VLC) and Column Chromatography: Crude alkaloid extracts can be initially separated using VLC on stationary phases like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) columns with various solvent mixtures, such as petroleum ether, chloroform, and methanol (B129727) tandfonline.comtandfonline.com. This provides initial fractionation of the extract.

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from VLC can be further purified using preparative TLC, allowing for the isolation of specific alkaloids like dehydronapelline tandfonline.comtandfonline.com. Solvent systems for TLC often include mixtures like toluene:ethyl acetate:diethylamine or chloroform:methanol:ammonium hydroxide tandfonline.comtandfonline.com.

Rotor Chromatography: Chromatographic separations on a Chromatotron, which uses a rotor coated with a thick layer of silica gel or alumina, are also utilized for purifying fractions from VLC, yielding purified compounds such as 12-epidehydronapelline, delphatine, and browniine (B1606527) tandfonline.comtandfonline.com.

High-Performance Countercurrent Chromatography (HPCCC) / Centrifugal Partition Chromatography (CPC): While not explicitly detailed for this compound in the provided snippets, countercurrent chromatography (CCC) techniques, including more advanced forms like Centrifugal Partition Chromatography (CPC) and High-Performance Countercurrent Chromatography (HPCCC), are widely used for natural product separations due to their high load capacity, low solvent consumption, and ability to separate compounds based on liquid-liquid partitioning without a solid support news-medical.netmdpi.comnih.gov. These methods are highly effective for isolating compounds from complex mixtures and offer advantages in scalability and recovery mdpi.comnih.gov.

Elucidation of Veatchine S Complex Polycyclic Structure

Early Structural Investigations: Chemical Degradation and Derivatization Studies

Prior to the widespread adoption of advanced spectroscopic methods, the structural elucidation of complex natural products like veatchine heavily relied on a series of systematic chemical degradation and derivatization studies. These classical approaches provided crucial insights into the compound's empirical formula, functional groups, and skeletal fragments. caltech.edu this compound was initially isolated from the bark of Garrya veatchii Kellogg and was determined to have an empirical formula of C22H33O2N. cdnsciencepub.com

Dehydrogenation and Oxidation Pathways

Dehydrogenation experiments were instrumental in revealing the underlying carbon skeleton of this compound. Such reactions typically involve the removal of hydrogen atoms, leading to the formation of more unsaturated or aromatic compounds. In the case of this compound, dehydrogenation yielded a phenanthrene (B1679779) hydrocarbon with the formula C17H16. cdnsciencepub.com The isolation and characterization of this specific degradation product provided critical evidence regarding the polycyclic nature and the arrangement of carbon atoms within this compound's core structure. cdnsciencepub.com This type of experiment, along with various oxidation pathways, helped chemists to piece together the complex framework by breaking it down into smaller, identifiable units. caltech.eduscispace.comresearchgate.net

Functional Group Characterization via Chemical Reactions

Beyond skeletal insights, early investigations focused on identifying and characterizing the functional groups present in this compound through a series of chemical reactions and infrared (IR) spectroscopy. Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and properties. solubilityofthings.comwikipedia.orgbiotechacademy.dkpressbooks.publibretexts.org

Infrared spectral analysis of this compound revealed several key functional groups:

An absorption band at 3300 cm⁻¹ indicated the presence of a hydroxyl (-OH) group. cdnsciencepub.com

A band at 1665 cm⁻¹ was attributed to a carbon-carbon double bond (C=C), being too weak for a carbonyl group. cdnsciencepub.com

A band at 1440 cm⁻¹, which disappeared upon hydrogenation, was assigned to a terminal methylene (B1212753) group. The overtone for this group appeared at 1800 cm⁻¹. cdnsciencepub.com

Another band at 1400 cm⁻¹ was likely due to -CH2 bending. cdnsciencepub.com

A band at 1375 cm⁻¹ was assigned to a C-CH3 group. cdnsciencepub.com

These findings, combined with its basicity (pK of 11.5), provided a preliminary understanding of the chemical functionalities within the this compound molecule. cdnsciencepub.com

Application of Advanced Spectroscopic Techniques in Structural Determination

The advent and refinement of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, revolutionized the field of natural product structure elucidation, offering unprecedented detail on atomic connectivity and stereochemistry. rsc.org For this compound, these techniques provided definitive confirmation and enabled the precise assignment of its complex polycyclic structure. nih.govrsc.org Ultimately, X-ray crystal structure determination provided the conclusive evidence, even revealing the coexistence of molecules differing in configuration at the C-20 atom. kyoto-u.ac.jp

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern structural determination, providing detailed information about the chemical environment of individual atoms within a molecule. rsc.orgsaromics.com

One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, provided foundational data for understanding this compound's structure.

¹H NMR Spectroscopy: This technique identifies the number of unique hydrogen environments, their chemical shifts (indicating electronic environment), and their coupling patterns (revealing neighboring protons). mnstate.eduecopneus.ithuji.ac.ilnih.gov For complex molecules like this compound, ¹H NMR spectra offer insights into the types of protons present (e.g., methyl, methylene, methine, olefinic, hydroxyl) and their relative integrations. mnstate.edu

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton, indicating the number of unique carbon atoms and their chemical shifts, which are highly sensitive to the bonding environment (e.g., sp³, sp², carbonyl carbons). rsc.orgrsc.orgrsc.orghmdb.canih.gov The utility of ¹³C NMR in the structure elucidation of diterpenoid alkaloids, including this compound, has been well-demonstrated, leading to revisions and confirmations of proposed structures. rsc.orgrsc.org

To fully resolve the intricate polycyclic structure and determine the relative stereochemistry of this compound, multi-dimensional (2D) NMR experiments were indispensable. These techniques reveal correlations between nuclei, either through bonds or through space, providing a comprehensive map of molecular connectivity. princeton.eduepfl.chfsu.edu

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment shows correlations between protons that are J-coupled, typically through two or three chemical bonds. princeton.eduepfl.chemerypharma.com COSY spectra allowed for the identification of spin systems and the sequential assignment of protons within connected fragments of the this compound molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected 2D experiment that reveals one-bond heteronuclear correlations, specifically between a proton and the carbon atom to which it is directly attached. princeton.eduepfl.chemerypharma.comsdsu.edu This experiment is crucial for assigning ¹³C resonances based on known ¹H assignments and for confirming CH, CH₂, and CH₃ groups. epfl.chemerypharma.com

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY is a homonuclear 2D NMR experiment that detects through-space correlations (Nuclear Overhauser Effects, NOE) between protons that are spatially close to each other, typically within 5-7 Å, regardless of whether they are chemically bonded. princeton.eduepfl.chcolab.wsresearchgate.net NOESY correlations are critical for determining the relative stereochemistry of a molecule, providing information about the three-dimensional arrangement of atoms. For this compound, NOESY experiments would have been essential in establishing the relative orientations of its multiple rings and chiral centers. colab.ws

The combined application of these 1D and 2D NMR techniques, along with chemical degradation data, allowed researchers to construct a detailed and accurate three-dimensional representation of this compound's complex polycyclic structure.

Chemical Synthesis of Veatchine and Its Scaffolds

Retrosynthetic Strategies for the ent-Kaurane Skeleton

The ent-kaurane skeleton serves as a fundamental framework for a diverse array of diterpenoid natural products, including veatchine nih.govwikipedia.orgnih.gov. Retrosynthetic strategies for constructing this tetracyclic core often begin from readily available chiral precursors, aiming to assemble the complex ring system through efficient and stereoselective transformations nih.govbiotcm.netscribd.com. One unified approach to ent-atisane diterpenes and related alkaloids, which share structural similarities with ent-kauranes, has been developed from ent-kaurane (−)-steviol nih.govscribd.com. This strategy involves key transformations such as Mukaiyama peroxygenation with concomitant cleavage of the C13–C16 bond to convert the ent-kaurane skeleton to the ent-atisane skeleton nih.govscribd.com. The assembly of the bicyclo[2.2.2]octane system, a common motif in these structures, is crucial nih.govscribd.com. Further advancements in the synthesis of kaurane (B74193) diterpenoids have focused on new synthetic strategies, particularly C-C bond formation and cleavage reactions, to access complex ent-kaurenoids nih.gov.

Total Synthesis Approaches to Racemic and Enantiopure this compound

The total synthesis of this compound, whether in racemic or enantiopure form, represents a significant achievement in natural product synthesis, requiring sophisticated strategies to control stereochemistry and form multiple rings.

Early seminal work on the total synthesis of racemic (dl)-veatchine and its congener dl-garryine was reported by Nagata and co-workers in the 1960s. A key challenge in these syntheses was the conversion of a phyllocladene-type C-D bridged ring system into the opposite bridge configuration characteristic of the kaurene type. This conversion often involved Wagner-Meerwein type rearrangements. Wiesner and his group also contributed significantly to the early total syntheses of this compound and related diterpenoid alkaloids, establishing foundational approaches for constructing their highly caged polycyclic ring systems.

The development of catalytic asymmetric total synthesis has been pivotal in accessing enantiopure forms of complex natural products like this compound-type diterpenoid alkaloids. A notable example is the first asymmetric total synthesis of the hexacyclic this compound-type C20-diterpenoid alkaloid (−)-garryine. This synthesis highlights the power of enantioselective reactions to control the absolute stereochemistry of the final product. Such approaches are crucial for producing compounds with specific biological activities, as stereoisomers can exhibit different pharmacological profiles.

Cascade reactions, also known as domino or tandem reactions, are central to the efficient synthesis of complex natural products, allowing multiple chemical transformations to occur consecutively without isolating intermediates. These reactions contribute to high atom economy and reduced waste, making synthetic routes more efficient. In the synthesis of this compound-type alkaloids, strategic cascade reactions and key cyclization steps are essential for assembling their intricate polycyclic frameworks nih.govscribd.com. For instance, the asymmetric total synthesis of (−)-garryine involved a radical cyclization and a photoinduced C–H activation/oxazolidine formation sequence. Other examples of cascade sequences in related diterpenoid alkaloid synthesis include azomethine ylide isomerization followed by Mannich cyclization to form specific C-C bonds nih.govscribd.com.

Methodological Advancements in Synthetic Route Design

Innovations in synthetic methodology have significantly streamlined the construction of complex molecular architectures like this compound.

Palladium-catalyzed Heck reactions have emerged as a powerful tool in the synthesis of this compound-type alkaloids, particularly in achieving enantioselectivity. The Heck reaction, a palladium-catalyzed cross-coupling between aryl or vinyl halides and activated alkenes in the presence of a base, is known for its outstanding trans selectivity and broad substrate scope. In the context of this compound-type alkaloids, a highly enantioselective Heck reaction has been developed to efficiently access 6/6/6 tricyclic compounds, especially those with C19-functionality, which are crucial for further transformations in the synthesis. This methodology represents a significant advancement, enabling the construction of complex ring systems with high stereochemical control.

Radical Cyclization Methodologies

Radical cyclization reactions are highly effective chemical transformations that yield cyclic products through the formation of radical intermediates. wikipedia.org This methodology is particularly valuable in the synthesis of complex, polycyclic molecules due to its ability to form carbon-carbon bonds with excellent stereoselectivity and tolerance for various functional groups. wikipedia.orgmdpi.comcolumbia.edu In the context of this compound synthesis, radical cyclization plays a crucial role in constructing the intricate ring systems that define its hexacyclic core. metabolomicsworkbench.orgnih.gov

A notable application of radical cyclization is observed in the asymmetric total synthesis of this compound, where it serves as a key step in building the complex molecular architecture. nih.gov These reactions typically proceed through three fundamental stages: the selective generation of a radical, the intramolecular cyclization of this radical onto a multiple bond, and the subsequent conversion of the cyclized radical into the final product. wikipedia.org The efficiency and selectivity of radical cyclizations are often attributed to their intramolecular nature, leading to rapid and controlled ring formation. wikipedia.org For diterpenoid alkaloids like this compound, radical-based cyclizations are a recognized strategy for assembling the characteristic ring systems. plantaedb.com

Photoinduced C-H Activation Processes

Photoinduced C-H activation processes represent a modern and sustainable frontier in organic synthesis, offering a direct and atom-economical route to molecular complexity. metabolomicsworkbench.orgsocolar.commitoproteome.org This methodology leverages visible light as an energy source to activate typically unreactive carbon-hydrogen bonds, promoting radical reactions under remarkably mild conditions, often at ambient temperature. metabolomicsworkbench.orgsocolar.combiotcm.net The direct functionalization of C-H bonds bypasses the need for pre-functionalized substrates, thereby significantly reducing waste generation and the number of synthetic steps. metabolomicsworkbench.org

In the asymmetric total synthesis of this compound, a photoinduced C-H activation/oxazolidine formation sequence has been identified as a key step. nih.gov This highlights the strategic importance of light-mediated processes in constructing specific functionalities and ring systems within complex natural products. The mechanism often involves the generation of radical species, with light energy playing a dual role in both C-H activation and radical generation. socolar.comrsc.org Such processes can involve transition-metal catalysts, where the catalyst itself may absorb photon energy to facilitate the reaction, or dual catalytic systems combining a photocatalyst with a C-H activating metal catalyst. beilstein-journals.orgnih.gov The integration of photoinduced C-H activation into this compound synthesis underscores its utility in achieving challenging transformations with enhanced sustainability.

Synthesis of Complex Intermediates and Sub-Structures

The synthesis of this compound, a C20-diterpenoid alkaloid, involves the elaborate construction of a hexacyclic framework, which is inherently complex due to its multiple fused rings and numerous stereocenters. plantaedb.comnih.gov The strategies discussed, radical cyclization and photoinduced C-H activation, are integral to building these complex intermediates and sub-structures.

This compound belongs to the kaurane class of diterpenoids, which includes other structurally related alkaloids such as garryine, napelline (B1196341), and anopterine. metabolomicsworkbench.orgplantaedb.com The synthetic pathways to these compounds often involve the assembly of common polycyclic scaffolds that are subsequently elaborated. For instance, veatchines and atisines, another class of diterpenoid alkaloids, can interconvert through a nih.govnih.gov-sigmatropic rearrangement, illustrating the intricate relationships and potential synthetic challenges within these families. plantaedb.com

Beyond radical cyclization and photoinduced C-H activation, the total synthesis of this compound and its complex intermediates may incorporate other sophisticated reactions. For example, a Pd-catalyzed enantioselective Heck reaction has also been identified as a key step in the asymmetric total synthesis of this compound, emphasizing the multi-faceted approach required to achieve such molecular complexity. nih.gov The strategic combination of these diverse methodologies is essential for the efficient and stereoselective construction of the advanced intermediates that ultimately lead to the complete this compound structure.

Biosynthesis of Veatchine Type Diterpenoid Alkaloids

General Pathways for Diterpene Precursor Biosynthesis

The foundation for veatchine biosynthesis, like all diterpenoids, lies in the universal isoprenoid pathway, leading to the formation of a 20-carbon precursor. fishersci.fiuni.luwikipedia.org

Isoprenoid Pathway and Geranylgeranyl Pyrophosphate (GGPP) Formation

The biosynthesis of isoprenoids begins with two five-carbon (C5) isomeric building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orguni-freiburg.de These essential precursors are generated through one of two primary metabolic routes depending on the organism: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, typically found in plastids of higher plants and certain microorganisms. wikipedia.orgwikipedia.orgnih.govuni.lu

Subsequently, the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes a series of condensation reactions. This enzyme sequentially adds three molecules of IPP to one molecule of DMAPP, resulting in the formation of the C20 compound, geranylgeranyl pyrophosphate (GGPP). uni-freiburg.dewikipedia.orguni.lunih.gov GGPP serves as the common and universal precursor for the entire class of diterpenes and diterpenoids. fishersci.fiuni.luwikipedia.orghmdb.campg.de

Cyclization of GGPP to ent-Kaurene (B36324) and Related Diterpene Skeletons

Following the formation of GGPP, the next critical stage in diterpene biosynthesis involves its cyclization to produce various diterpene skeletons. This process is mediated by a class of enzymes known as diterpene synthases (diTPS). fishersci.fiwikipedia.orgwikipedia.orghmdb.campg.devulcanchem.com

Enzymatic Transformations in this compound Biosynthesis

The conversion of the core diterpene skeleton into the complex this compound structure involves a series of highly specific enzymatic modifications.

Cytochrome P450 Monooxygenases in Hydroxylation and Oxidation

Cytochrome P450 monooxygenases (CYPs) play a pivotal role in the later stages of diterpenoid alkaloid biosynthesis. wikipedia.orgnih.govfishersci.fiwikipedia.orgwikipedia.org These versatile enzymes catalyze a wide array of oxidative reactions, including hydroxylation, sequential oxidations of specific carbon atoms (such as methyl groups to aldehydes), epoxidation, and even more complex transformations like ring opening, ring rearrangement, and aromatization. wikipedia.org

In the context of this compound biosynthesis, ent-kaurene oxidase (KO), which belongs to the CYP701A subfamily of P450s, is responsible for the oxidation of ent-kaurene. wikipedia.orgnih.govuni.lunih.govnih.gov This enzyme catalyzes a three-step oxidation process, converting ent-kaurene into ent-kaurenoic acid. nih.govnih.gov The modifications introduced by CYPs are crucial for expanding the structural diversity of diterpenoids and for introducing functional groups that are essential for subsequent steps in the biosynthetic pathway. wikipedia.org

Amine Formation and N-Methylation Processes

Diterpenoid alkaloids, including this compound, are distinguished by the incorporation of nitrogen atoms into their carbon skeletons, originating from the amination of tetra- or pentacyclic diterpenoids. nih.gov The primary nitrogen source for these terpenoid alkaloids is typically L-serine, which is often incorporated into the molecule in the form of β-aminoethanol (also known as ethanolamine), methylamine, or ethylamine. wikipedia.orgnih.govnih.govnih.govvulcanchem.com

Specifically, the amination of ent-kaurane-type diterpenoids by an L-serine aminotransferase is a key step leading to the formation of this compound-type alkaloids. nih.govvulcanchem.com While the precise sequence of oxidation and amination steps can vary and is not always fully elucidated, this nitrogen incorporation is fundamental to the alkaloid nature of this compound. vulcanchem.com N-methylation processes, which involve the addition of methyl groups to nitrogen atoms, are also common modifications in the biosynthesis of various alkaloids, contributing to their structural complexity.

Ring Rearrangements and Cyclizations Specific to this compound Skeleton

Following initial cyclization and oxidative modifications, the diterpenoid skeleton undergoes further complex rearrangements and cyclizations to achieve the characteristic structure of this compound. vulcanchem.com this compound-type C20 diterpenoid alkaloids are formed within the kaurane (B74193) series after the critical amination step. vulcanchem.com

A notable aspect of diterpenoid alkaloid biosynthesis is the potential for interconversion between different skeletal types. For instance, the this compound and atisine (B3415921) skeletons are theoretically capable of interconverting through a Wagner-Meerwein rearrangement. nih.gov This type of rearrangement, along with other cyclizations and ring formations, expansions, and breakages, is largely catalyzed by cytochrome P450 enzymes and significantly contributes to the vast structural diversity observed among diterpenoid alkaloids. Furthermore, from the this compound-type alkaloid, a Mannich reaction can lead to the formation of a C7-C20 bond, yielding the napelline-type skeleton, illustrating the branching complexity of these biosynthetic pathways. vulcanchem.com

Genetic Basis and Regulation of Biosynthetic Enzymes

The biosynthesis of this compound-type diterpenoid alkaloids is a multi-step enzymatic process initiated from fundamental isoprenoid precursors. This pathway is tightly regulated at the genetic level, involving a suite of specialized enzymes and complex transcriptional networks.

The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are derived from either the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. thegoodscentscompany.comwikipedia.org These five-carbon units then condense to form geranylgeranyl diphosphate (B83284) (GGPP), a key diterpene precursor, through the action of geranylgeranyl pyrophosphate synthase (GGPPS) mpg.de.

A pivotal step in diterpenoid alkaloid biosynthesis is the cyclization of GGPP into various diterpene skeletons, such as ent-copalyl diphosphate (ent-CPP), ent-kaurene, and ent-atisane. This cyclization is catalyzed by diterpene synthases/cyclases (diTPSs/DTCs), including ent-copalyl diphosphate synthases (CDPS) and ent-kaurene/ent-atisane synthases. thegoodscentscompany.commpg.dehmdb.canih.gov For instance, ent-kaurene is subsequently oxidized by ent-kaurene oxidase, a cytochrome P450 mono-oxygenase. thegoodscentscompany.com

Nitrogen incorporation, a defining feature of alkaloids, typically involves amino acids like L-serine. Aminotransferases, such as serine-pyruvate transaminase and serine-glyoxylate transaminase, facilitate the enzymatic transamination, transferring nitrogen to diterpenoid intermediates. thegoodscentscompany.com

Further structural diversification of the diterpenoid skeleton occurs through extensive modifications mediated by various enzyme families. These include cytochrome P450 monooxygenases (CYPs), 2-oxoglutarate-dependent dioxygenases (2-ODDs), acyltransferases (e.g., BAHD acyltransferases), and methyltransferases. nih.govlipidmaps.orgciteab.com These enzymes introduce hydroxylations, glycosylations, methylations, and epoxidations, contributing to the vast structural complexity of diterpenoid alkaloids. lipidmaps.org

Transcriptomic and metabolomic studies have been instrumental in elucidating the genetic basis and regulatory mechanisms of diterpenoid alkaloid biosynthesis in medicinal plants. For example, research on Aconitum vilmorinianum and Aconitum pendulum has identified numerous candidate enzyme genes and revealed complex co-expression networks between metabolites and genes. lipidmaps.orgciteab.comfoodb.ca MicroRNAs (miRNAs) have also been implicated in the regulation of terpenoid synthesis, with specific miRNAs like miR6300 targeting genes such as hydroxymethylglutaryl-CoA reductase (HMGR), which is involved in the formation of the terpenoid backbone. lipidmaps.org Furthermore, transcription factors, particularly MYB transcription factors, play a crucial role in coordinating the expression of multiple synthase genes within the secondary metabolic pathways, thereby dictating the final levels of these complex compounds. wikipedia.orgnih.gov The expression patterns of genes involved in diterpene skeleton synthesis can vary across different plant tissues, with some genes being highly expressed in flowers for precursor formation, while others related to alkaloid skeleton formation and modification are more abundant in leaves and stems. citeab.comfoodb.ca

Proposed Biosynthetic Routes and Intermediate Derivations

The biosynthesis of this compound-type diterpenoid alkaloids follows a well-defined, albeit complex, pathway that begins with universal isoprenoid precursors and progresses through a series of cyclization, oxidation, and amination reactions.

The pathway commences with the assembly of the C20 diterpene backbone. This involves the condensation of three molecules of isopentenyl pyrophosphate (IPP) to form geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). mpg.de GGPP then undergoes a crucial proton-induced cyclization, mediated by copalyl-diphosphate synthase (CDPS), to yield ent-copalyl diphosphate (ent-CPP). mpg.dehmdb.ca

From ent-CPP, the pathway diverges to form the two primary diterpenoid skeletons that serve as precursors for diterpenoid alkaloids: ent-kaurene and ent-atisane. thegoodscentscompany.commpg.de These transformations are catalyzed by specific diterpene synthases. The ent-kaurene skeleton, relevant to this compound, undergoes further oxidative modifications. For instance, ent-kaurene is converted to ent-kaurenoic aldehyde through a series of oxidations facilitated by ent-kaurene oxidase. thegoodscentscompany.com

The incorporation of the nitrogen atom, which distinguishes diterpenoids from diterpenoid alkaloids, is a critical step. L-serine is considered a plausible amino acid source for this nitrogen. thegoodscentscompany.com The enzymatic transamination by aminotransferases is involved in transferring this nitrogen. The final incorporation of the nitrogen group is believed to occur via a reductive amination process. nih.govhmdb.ca

A key aspect of C20-diterpenoid alkaloid biosynthesis, including this compound, is the potential for interconversion between different skeletal types. Specifically, the atisine skeleton can interconvert to a this compound skeleton. nih.govmpg.de This highlights the plasticity of these biosynthetic routes and the structural relationships between various diterpenoid alkaloid classes. Subsequent to the formation of the core alkaloid skeleton, extensive oxidation and modification reactions take place. These steps are largely mediated by cytochrome P450 enzymes and lead to the diverse array of C20-type diterpenoid alkaloids. mpg.de Further structural complexity and the formation of C19-type and C18-type diterpenoid alkaloids can arise from the demethylation of C20-type precursors. mpg.de

Mechanistic Investigations of Veatchine S Biological Activities

In Vitro Cellular Effects and Phenotypic Screening (excluding clinical outcomes)

Investigations into the in vitro cellular effects of Veatchine have explored its impact on cell proliferation, viability, and the induction of specific cellular responses in various research models.

Studies on Cell Proliferation and Viability in Research Models

Research into the effects of this compound on cell proliferation and viability has yielded limited specific data. In one study, this compound-type alkaloids were tested for their inhibitory activities against A549 human lung carcinoma cells. At a concentration of 5 µg/ml, this compound-type alkaloids were found to be inactive in inhibiting the growth of A549 cells. bjmu.edu.cn While other diterpenoid alkaloids, such as certain acylated atisine-type alkaloids, have demonstrated significant cytotoxic effects and inhibition of cell growth in A549 cells with IC50 values ranging from 1.72 to 5.44 μM, these findings are not directly attributable to this compound itself. bjmu.edu.cn

Table 1: Summary of this compound's In Vitro Cell Proliferation and Viability Data

| Compound | Cell Line | Concentration | Observed Effect | Citation |

| This compound-type alkaloids | A549 (human lung carcinoma) | 5 µg/ml | Inactive (no inhibition of growth) | bjmu.edu.cn |

Induction of Specific Cellular Responses (e.g., cell cycle arrest, apoptosis in in vitro models)

The induction of specific cellular responses, such as cell cycle arrest and apoptosis, by this compound has been a subject of investigation, though detailed quantitative data for this compound specifically remains scarce in the available literature. Studies have indicated that apoptosis in the BEL-7402 cell line (a human liver cancer cell line) was investigated in relation to this compound, but the specific outcomes, concentrations, or mechanisms were not detailed. researchgate.net

In the broader context of diterpenoid alkaloids, derivatives of related C20-diterpenoid alkaloids, such as kobusine (B1673741) derivatives, have been shown to induce accumulation of cells in the sub-G1 phase, indicative of apoptosis, within 12 hours in MDA-MB-231 (triple-negative breast cancer) cells at concentrations three times their IC50 values. uchicago.edu Similarly, acylated atisine-type alkaloids have been reported to inhibit cell growth through G1 phase arrest. bjmu.edu.cn However, these observations pertain to other compounds within the diterpenoid alkaloid class and cannot be directly extrapolated to this compound without specific experimental evidence.

Identification and Characterization of Molecular Targets

The identification and characterization of molecular targets for this compound are crucial for understanding its precise mechanisms of action. However, specific, detailed data on this compound's direct molecular interactions are limited.

Receptor Binding Studies

This compound is a C20-diterpenoid alkaloid. The broader class of diterpenoid alkaloids has been a subject of receptor binding studies, particularly concerning ion channels. For instance, aconitine, another diterpenoid alkaloid, is known to bind to type 2 receptor sites on Na+ channels, affecting their inactivation and voltage dependence of activation. escholarship.org Additionally, the inhibitory activities of certain this compound-type alkaloids on Cav3.1 low voltage-gated Ca2+ channels have been investigated. grafiati.com Despite these general class-level investigations, specific binding constants (e.g., Ki or Kd values) for this compound itself to any identified receptors are not extensively detailed in the available research.

Enzyme Inhibition/Activation Profiling

Specific enzyme inhibition or activation profiling for this compound is not explicitly detailed in the current literature. However, within the diterpenoid alkaloid class, some compounds have been shown to modulate enzyme activities. For example, certain C19-diterpenoid alkaloids, such as lycaconitine, have demonstrated potent inhibitory effects on P-glycoprotein (P-gp), a molecular pump associated with multidrug resistance in cancer cells. wikipedia.org This suggests a potential for some diterpenoid alkaloids to interfere with drug efflux mechanisms, but direct evidence for this compound's interaction with P-gp or other enzymes is not provided.

Elucidation of Intracellular Signaling Pathway Modulation

The elucidation of intracellular signaling pathway modulation by this compound is an area where specific, detailed findings for the compound itself are not widely reported. While diterpenoid alkaloids, as a class, have been broadly implicated in influencing various cellular processes, direct evidence for this compound's specific impact on major signaling cascades is limited.

Analysis of Kinase Pathways (e.g., MAPK signaling)

Ion Channel Modulation

The broader class of diterpenoid alkaloids, to which this compound belongs, is well-known for its ability to modulate voltage-gated ion channels, notably sodium (NaV) and potassium (KV) channels caltech.eduthieme-connect.comescholarship.org. For instance, aconitine, another diterpenoid alkaloid, functions as a NaV channel activator, maintaining these channels in an open conformation and leading to sustained Na+ influx and depolarization of excitable cells escholarship.orgrsc.orgmdpi.com. Conversely, lappaconitine, a structurally related compound, acts as a NaV channel blocker escholarship.org.

While direct, specific data on this compound's precise ion channel modulation profile is scarce, it has been mentioned in the context of diterpenoid alkaloids affecting Na+ channel activation and nicotinic acetylcholine (B1216132) receptor (nAChR) inhibition escholarship.org. The diverse effects observed within the diterpenoid alkaloid family, ranging from Na+ channel activation to nAChR inhibition, suggest that subtle structural variations can lead to significant changes in biological activity escholarship.org. Studies on extracts containing this compound, such as water decoction of Aconitum carmichaelii, have indicated relaxant effects on rabbit aorta, primarily related to endothelium-released nitric oxide, without significant relevance to calcium influx via receptor-operated or potential-dependent calcium channels cjter.com. Kaurane-class diterpenoid alkaloids, which include this compound-type compounds, have also demonstrated antiarrhythmic effects, implying an interaction with cardiac ion channels researchgate.net.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Detailed Structure-Activity Relationship (SAR) studies specifically for this compound are limited. However, insights can be drawn from SAR investigations conducted on other diterpenoid alkaloids, particularly those of the C20-type, which share structural features with this compound. These studies often highlight the importance of specific functional groups and their positions on the polycyclic core for biological activity.

Positional and Substituent Effects on Biological Activity

General SAR findings for diterpenoid alkaloids suggest that the presence of aromatic ester functionalities at positions C1, C4, C6, and C14, along with the basicity of the tertiary amine, are crucial for their biological activity caltech.edu. For atisine-type diterpenoid alkaloids, which are related to this compound-type, the presence of an imine at C-20 and an acyl substituent at C-6 has been correlated with enhanced antiviral effects rsc.org.

More specific to the this compound-type C20-diterpenoid alkaloids, SAR studies on derivatives of pseudokobusine (B1213284) (a this compound-type alkaloid) have provided some insights. These studies indicate that the hydroxyl groups at C-6 and C-15 of pseudokobusine are essential for its inhibitory effects, and esterification of the hydroxyl group at C-11 can potentially enhance this activity mdpi.com. Furthermore, in silico studies across diterpenoid alkaloids have emphasized the critical role of certain sidechains at C13, C14, and C8 in determining their biological effects mdpi.com.

The following table summarizes some qualitative SAR observations for related diterpenoid alkaloids, which may offer insights into potential structural determinants for this compound's activity:

| Compound Type/Feature | Positional/Substituent Effect | Observed Biological Activity | Source |

| Diterpenoid Alkaloids | Aromatic ester functionalities at C1, C4, C6, C14; Basicity of tertiary amine | Crucial for biological activity | caltech.edu |

| Atisine-type DAs | Imine at C-20, acyl substituent at C-6 | Better antiviral effects | rsc.org |

| Pseudokobusine (this compound-type DA) | Hydroxyl groups at C-6 and C-15 essential; Esterification at C-11 enhances activity | Inhibitory effects | mdpi.com |

| Diterpenoid Alkaloids | Sidechains at C13, C14, C8 | Important for biological effects | mdpi.com |

| Aconitine-type DAs | Hydrolysis leading to loss of ester group | Decreased toxicity, loss of analgesic activity | rsc.org |

Conformational Impact on Ligand-Target Interactions

The three-dimensional conformation of a ligand plays a pivotal role in its interaction with biological targets, influencing binding affinity and specificity cjter.comdicp.ac.cnmdpi.com. Proteins are dynamic entities that exist in an ensemble of conformations, and ligand binding can induce conformational changes in the target protein, a phenomenon known as "induced fit," or select a pre-existing conformation ("conformational selection") cjter.comdicp.ac.cnescholarship.orgnih.gov.

For diterpenoid alkaloids, it is recognized that their conformation is a significant determinant of their biological activity and their binding modes at target receptors and ion channels rsc.org. For example, aconitine's ability to activate voltage-sensitive sodium channels is linked to its capacity to maintain these channels in an open conformational state rsc.org. While these general principles apply to this compound as a diterpenoid alkaloid, specific studies detailing how this compound's unique conformation or its induced conformational changes impact its interactions with particular biological targets are not explicitly described in the available literature. Further research employing techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular dynamics simulations would be necessary to elucidate the precise conformational impact of this compound on its ligand-target interactions.

Synthesis and Exploration of Veatchine Derivatives and Analogs

Rational Design Principles for Veatchine Analogs for Specific Mechanistic Probes

Rational design in chemical synthesis involves a deliberate approach to create compounds with desired properties or to probe specific biological mechanisms nih.govnih.gov. For this compound analogs, this typically entails modifying the core structure to enhance or alter its interaction with biological targets, thereby elucidating its mechanism of action or identifying new therapeutic avenues. The design process often integrates insights from computational chemistry, structural biology, and preliminary biological screening data.

The goal of creating mechanistic probes is to develop molecules that can selectively interact with specific biological pathways or targets, allowing researchers to study their roles in cellular processes acs.orgcaltech.edu. For complex natural products like this compound, which possess multiple stereocenters and diverse functional groups, rational design principles would focus on identifying key pharmacophores or reactive sites within the molecule. Modifications might involve altering steric bulk, electronic properties, or introducing new functional handles for conjugation or tagging. While specific examples of rationally designed this compound analogs as mechanistic probes are not extensively detailed in the provided search results, the general principles involve iterative cycles of design, synthesis, and biological evaluation to refine the structural features responsible for a particular mechanistic outcome nih.gov.

Semisynthetic Modification Strategies

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives. This approach is often more efficient than total synthesis for complex molecules, as it leverages the existing intricate scaffold of the natural product. For this compound, semisynthetic strategies focus on modifying accessible functional groups to generate a library of analogs.

Esterification and Acylation Reactions

Esterification and acylation are common reactions used to modify hydroxyl groups present in natural products. This compound, as a diterpenoid alkaloid, is expected to possess hydroxyl functionalities that are amenable to these transformations. Esterification typically involves the reaction of an alcohol (or a hydroxyl group within the molecule) with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) in the presence of a catalyst chemguide.co.ukorganic-chemistry.org. Acylation, a broader term, refers to the introduction of an acyl group (RCO-) into a molecule, often through reaction with acyl chlorides or acid anhydrides sioc-journal.cn.

These reactions allow for the introduction of various acyl moieties, altering the molecule's lipophilicity, hydrogen bonding capacity, and potentially its interaction with biological targets. For instance, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is a mild method suitable for sterically demanding and acid-labile substrates organic-chemistry.org. Acylations with acid anhydrides can be efficiently promoted by catalysts like DMAP, even under solvent-free conditions organic-chemistry.org. While specific examples of this compound esterification or acylation are not provided in the search results, these general methodologies are widely applicable for peripheral modifications of complex natural products cdnsciencepub.com.

Nitrogen Atom Modifications

Modifications to the nitrogen atom can include alkylation, acylation, or the formation of N-oxides, among others. These modifications can alter the charge state of the nitrogen, its nucleophilicity, and its ability to participate in interactions with biological macromolecules. For instance, general strategies for nitrogen atom insertion into organic frameworks have been developed, leading to N-heterocycles, which are valuable scaffolds in drug discovery organic-chemistry.orgnih.govrsc.org. While detailed reaction schemes for this compound's nitrogen modification are not directly available in the provided sources, the inherent basicity and tertiary amine character of many diterpenoid alkaloids suggest that the nitrogen atom is a prime target for strategic chemical transformations to modulate biological activity cdnsciencepub.com.

Total Synthesis of this compound Analogs with Diverse Structural Motifs

Total synthesis refers to the complete chemical synthesis of complex organic molecules from simpler, commercially available precursors. For this compound and its analogs, total synthesis efforts are driven by the need to access sufficient quantities for study, to create novel structural motifs not accessible through semisynthesis, and to confirm proposed structures. The structural complexity of diterpenoid alkaloids, characterized by multiple fused rings and numerous stereocenters, presents significant synthetic challenges nih.govresearchgate.net.

Despite these challenges, formal total syntheses of this compound, Atisine (B3415921), and Garryine have been reported researchgate.net. Modern synthetic strategies often employ divergent approaches, starting from a common advanced intermediate and then diverging to create a variety of related compounds with different molecular structures and biological properties uibk.ac.at. This allows for the efficient generation of structural diversity, which is crucial for comprehensive structure-activity relationship (SAR) studies. The development of unifying synthesis approaches for different classes of diterpenoid alkaloids (C18-, C19-, and C20-families) further underscores the advancements in creating diverse structural motifs researchgate.net. These synthetic endeavors often involve key transformations such as radical cascade reactions, aldol (B89426) reactions, and cycloaddition strategies to construct the intricate polycyclic frameworks researchgate.net.

Biological Evaluation of Synthetic Derivatives for Enhanced Mechanistic Understanding

The biological evaluation of synthetic this compound derivatives is an indispensable step in understanding their mechanism of action and identifying potential therapeutic applications. This process involves a range of in vitro and in vivo assays designed to assess their activity against specific biological targets or in relevant disease models. The primary goal is to correlate structural modifications with observed biological effects, thereby enhancing mechanistic understanding orientjchem.orgui.ac.idnih.govbiointerfaceresearch.com.

Typical biological evaluations include:

Target Engagement Assays: Determining how the derivatives interact with specific proteins, enzymes, or receptors.

Cellular Assays: Assessing effects on cell viability, proliferation, apoptosis, or specific cellular pathways orientjchem.orgui.ac.idnih.gov. For example, studies on other natural product derivatives often investigate their ability to induce apoptosis or inhibit cell growth in various cancer cell lines, with IC50 values providing a quantitative measure of potency ui.ac.id.

Enzyme Inhibition Studies: If this compound or its derivatives are hypothesized to act as enzyme inhibitors, assays to measure their inhibitory constant (Ki) or IC50 values against target enzymes are crucial orientjchem.org.

Molecular Docking Studies: Computational methods like molecular docking can provide insights into the likely binding modes of the derivatives with their biological targets, guiding further rational design ui.ac.idbiointerfaceresearch.com.

By systematically evaluating the biological activities of a diverse set of synthetic this compound derivatives, researchers can gain a deeper understanding of the structural features critical for specific biological effects, ultimately contributing to the development of new mechanistic probes or lead compounds for drug discovery orientjchem.org.

Advanced Analytical Techniques in Veatchine Research and Development

High-Resolution Chromatographic Separations for Complex Mixtures

The initial challenge in Veatchine research lies in its isolation from the natural source, often the leaves and bark of plants from the Garrya genus. These extracts contain a multitude of related alkaloids and other secondary metabolites, necessitating powerful separation techniques to achieve the high purity required for structural elucidation and further studies.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the separation of complex alkaloid mixtures, including those containing this compound. This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, provides a significant increase in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC).

In the context of diterpene alkaloid analysis, UHPLC is instrumental in resolving closely related structural analogues and isomers that may co-exist with this compound in crude extracts. The enhanced resolution allows for the separation of compounds with very similar polarities and retention times, which is often a challenge with the complex skeletons of diterpene alkaloids. When coupled with a mass spectrometer (UHPLC-MS), this technique becomes a powerful tool for the rapid identification and quantification of this compound in complex biological matrices. nih.govnih.govmdpi.com The selection of appropriate column chemistry, such as C18 or phenyl-hexyl, and the optimization of mobile phase composition are critical for achieving successful separation of these complex alkaloids. nih.govmdpi.com

Interactive Table: Comparison of Chromatographic Techniques for Alkaloid Separation

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While diterpene alkaloids like this compound are generally not sufficiently volatile for direct GC analysis, the technique can be employed after a derivatization step. Chemical modification, such as silylation, can increase the volatility of the alkaloid, allowing it to be vaporized and separated on a GC column.

State-of-the-Art Spectroscopic Characterization

Once a pure sample of this compound is obtained, a variety of spectroscopic methods are employed to elucidate its complex three-dimensional structure with a high degree of certainty.

Cryogenic Probe NMR and Solid-State NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds in solution. mdpi.com For complex molecules like this compound, which possess numerous protons and carbons in similar chemical environments, spectral overlap can be a significant challenge. The use of a cryogenic probe, which cools the electronics of the NMR probe to very low temperatures, dramatically increases the signal-to-noise ratio. This enhancement allows for the acquisition of high-quality data on very small sample quantities and enables the use of more advanced, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) that are essential for unambiguously assigning all the proton and carbon signals in the this compound molecule. hyphadiscovery.com These experiments reveal through-bond and through-space correlations between atoms, providing the connectivity and relative stereochemistry of the complex ring system.

While less common for traditional natural product structure elucidation, Solid-State NMR (ssNMR) could offer insights into the conformation and packing of this compound in its crystalline state. This technique is particularly valuable for studying molecules that are insoluble or that crystallize poorly.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for confirming the molecular weight and obtaining detailed structural information about a molecule. In an MS/MS experiment, the protonated molecule (or another suitable precursor ion) of this compound is selected in the first stage of the mass spectrometer and then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. wikipedia.org

The resulting fragment ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure, and by analyzing the mass-to-charge ratios of the fragments, researchers can deduce the connectivity of different parts of the molecule. nih.govucdavis.edu This information is highly valuable for confirming the proposed structure of this compound and for distinguishing it from other isomeric alkaloids. For diterpene alkaloids, the fragmentation pathways can be complex but often involve characteristic losses of side chains or specific ring cleavages that provide structural clues. nih.gov

Interactive Table: Key Spectroscopic Techniques for this compound's Structural Elucidation

| Technique | Information Gained | Key Application for this compound |

| 1D & 2D NMR | Connectivity of atoms, relative stereochemistry | Complete assignment of proton and carbon signals, elucidation of the complex ring structure. |

| Cryogenic Probe NMR | Enhanced signal-to-noise ratio | Enables detailed analysis of small sample quantities. |

| MS/MS | Molecular weight, fragmentation patterns | Confirmation of molecular formula and structural connectivity. |

Chiroptical Techniques (e.g., ECD, ORD) for Absolute Configuration

While NMR and MS/MS can determine the relative stereochemistry of a chiral molecule like this compound, they cannot establish its absolute configuration (i.e., its specific three-dimensional arrangement of atoms in space). wikipedia.org Chiroptical techniques, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two such techniques. frontiersin.org The experimental ECD and ORD spectra of this compound are measured and then compared to spectra that are computationally predicted for the possible enantiomers using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govnih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of all stereocenters in the this compound molecule. frontiersin.orgnih.gov This is a critical step in the complete structural characterization of any new or complex chiral natural product.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in the analysis of complex natural products like this compound. The synergy between separation power and sensitive detection allows for the detailed characterization of alkaloids, even in intricate mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the analysis of atisine-type alkaloids, the family to which this compound belongs. LC-MS combines the potent separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. In the study of diterpenoid alkaloids, LC-MS is frequently employed for identification and quantification. The use of tandem mass spectrometry (MS/MS) further enhances structural elucidation by providing characteristic fragmentation patterns of the parent molecule. For instance, in the biosynthetic studies of atisine-type diterpenoid alkaloids, LC-MS and tandem MS analyses are crucial for tracking the incorporation of labeled precursors, thereby mapping out the biosynthetic pathway.

While specific detailed public reports on the GC-MS analysis of this compound are not prevalent, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable alkaloids. For complex alkaloids that may not be readily volatile, derivatization techniques can be employed to enhance their suitability for GC-MS analysis. This method provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification.

The application of these hyphenated techniques generates a wealth of data that is critical for the unambiguous identification and structural characterization of this compound and related alkaloids.

Interactive Data Table: Application of Hyphenated Techniques in Diterpenoid Alkaloid Analysis

| Technique | Application in Diterpenoid Alkaloid Research | Key Advantages |

| LC-MS | Identification and quantification of alkaloids in plant extracts. | High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds. |

| LC-MS/MS | Structural elucidation through fragmentation analysis; biosynthetic pathway studies. | Provides detailed structural information and allows for the analysis of complex mixtures. |

| GC-MS | Separation and identification of volatile alkaloids or their derivatives. | High resolution separation; provides reproducible mass spectra for library matching. |

Computational Analytical Chemistry Methods

Computational chemistry has emerged as a powerful complement to experimental techniques in the study of complex molecules like this compound. These in silico methods provide deep insights into molecular structure, properties, and behavior that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) calculations are a cornerstone of computational studies on diterpenoid alkaloids. DFT is instrumental in the structural elucidation of these complex natural products, often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating theoretical NMR chemical shifts for a proposed structure, researchers can compare these with experimental data to confirm or revise the structural assignment. This integrated approach of combining experimental NMR data with DFT calculations significantly enhances the accuracy and reliability of structure determination for intricate molecules like this compound.

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of diterpenoid alkaloids. These computational techniques can be used to study the conformational flexibility of the this compound molecule and its interactions with its environment. For example, MD simulations can explore the permeability of terpenoids across biological membranes, providing insights into their potential bioavailability and transport mechanisms. Computational modeling can also shed light on how the structural features of diterpenoid alkaloids, such as their tertiary nitrogen and various sidechains, influence their interactions with biological targets.

The synergy between these computational methods and experimental data is crucial for a comprehensive understanding of the chemical and physical properties of this compound at a molecular level.

Interactive Data Table: Computational Methods in Diterpenoid Alkaloid Research

| Computational Method | Application in Diterpenoid Alkaloid Research | Insights Gained |

| Density Functional Theory (DFT) | Structure elucidation and verification. | Prediction of NMR chemical shifts; confirmation of stereochemistry. |

| Molecular Modeling | Investigation of molecular structure and properties. | Understanding of conformational preferences and structure-activity relationships. |

| Molecular Dynamics (MD) Simulations | Study of molecular motion and interactions over time. | Insights into membrane permeability and dynamic behavior in solution. |

Future Research Directions and Unexplored Avenues

Advanced Computational Chemistry and Molecular Dynamics Simulations of Veatchine-Target Interactions

Advanced computational chemistry and molecular dynamics (MD) simulations offer powerful tools to elucidate the intricate interactions between this compound and its potential biological targets. These techniques can provide fundamental insights into the structure, dynamics, and energetics of biomolecules, including protein-ligand interactions univie.ac.atnih.gov. By simulating the behavior of this compound within biological systems, researchers can predict binding affinities, identify key interaction sites, and understand the conformational changes that occur upon binding. This approach can accelerate the identification of specific cellular targets and pathways modulated by this compound, moving beyond broad biological activity observations to precise molecular mechanisms. Furthermore, computational methods can aid in rationalizing chemical processes and predicting structure-function relationships, thereby guiding experimental design for future investigations into this compound's biological roles univie.ac.at.

Targeted Biosynthetic Pathway Engineering and Synthetic Biology Approaches

The biosynthesis of complex natural products like this compound often involves intricate enzymatic pathways. Targeted biosynthetic pathway engineering and synthetic biology approaches hold significant promise for understanding and manipulating this compound's production. Synthetic biology enables the design and engineering of novel biosynthetic pathways and enzymes, offering a means to produce complex chemicals and materials more effectively and sustainably openaccessjournals.comnih.gov. By identifying and characterizing the genes and enzymes involved in this compound's natural biosynthesis, researchers could potentially engineer microbial cell factories (e.g., yeast) to produce this compound or its precursors openaccessjournals.comscitechdaily.com. This could involve transplanting entire biosynthetic pathways or optimizing existing ones within a host organism scitechdaily.com. Additionally, the use of synthetic biomolecular scaffolds to co-localize key enzymes and intermediates within a pathway could enhance efficiency and yield nih.gov. Such engineering efforts could lead to more scalable and cost-effective production methods for this compound and its analogs.

Mechanistic Elucidation of Novel Biological Activities at the Subcellular Level

While this compound may exhibit various biological activities, a comprehensive understanding of its precise mechanisms at the subcellular level remains largely unexplored. Future research should focus on dissecting how this compound interacts with specific cellular components, organelles, and signaling pathways. This involves detailed investigations into its subcellular distribution and accumulation, as well as its effects on cellular processes such as protein synthesis, energy metabolism, and membrane integrity chemistry-chemists.comtheinterstellarplan.com. Techniques like high-resolution imaging, proteomics, and metabolomics could be employed to map this compound's subcellular targets and downstream effects. Elucidating these mechanistic details will be crucial for understanding its physiological impact and for potentially developing new applications based on its specific biological actions.

Development of Novel Synthetic Methodologies for Accessing Diverse this compound Scaffolds

The complex polycyclic scaffold of this compound presents significant challenges for traditional chemical synthesis. The development of novel synthetic methodologies is essential for accessing diverse this compound scaffolds and their derivatives, which are critical for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds lifechemicals.comfrontiersin.org. Future synthetic efforts could explore innovative strategies such as one-pot reactions, cascade cyclizations, C-H functionalization, and the application of advanced catalytic systems (e.g., gold catalysis) frontiersin.org. Furthermore, collective and divergent total synthesis approaches could enable the efficient preparation of a wide array of this compound analogs from common intermediates, allowing for a broader exploration of the chemical space around the this compound core structure frontiersin.org. Overcoming these synthetic hurdles will pave the way for systematic modification and optimization of this compound's properties.

Discovery and Characterization of Undiscovered this compound-Related Alkaloids from Novel Sources

Natural products continue to be a rich source of novel chemical entities, and the discovery of undiscovered this compound-related alkaloids from novel biological sources represents a key future research direction. This compound is a diterpenoid alkaloid, and other diterpenoid alkaloids, including this compound-type compounds, have been isolated from plants such as Daphniphyllum longeracemosum and species within the Isodon genus researchgate.netresearchgate.net. Future bioprospecting efforts should focus on exploring under-investigated plant species, fungi, and marine microorganisms, utilizing advanced dereplication strategies and metabolomics to identify new this compound analogs nih.gov. Genome mining, a computational approach to predict natural product biosynthetic pathways from genomic data, combined with experimental screening of extracts, offers a powerful strategy for uncovering novel alkaloids nih.gov. Characterization of these newly discovered compounds, including their structural elucidation and preliminary biological screening, could reveal new insights into the chemical diversity and potential therapeutic applications of the this compound family of natural products.

Q & A

Q. How should limitations in this compound studies be transparently addressed to avoid overinterpretation?

- Methodology :

- GRADE (Grading of Recommendations Assessment, Development, and Evaluation) : Categorize evidence quality based on risk of bias, inconsistency, and imprecision .

- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework to mitigate HARKing (hypothesizing after results are known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.